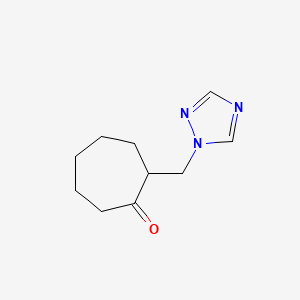

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZHFCHBRPGRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398139 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313276-51-6 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Structural Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone: An NMR and Mass Spectrometry Guide

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, renowned for its ability to inhibit cytochrome P450 14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[1] The synthesis of novel triazole derivatives continues to be a focal point in medicinal chemistry to address the challenge of drug resistance and to improve the therapeutic index of antifungal treatments.[2][3][4] This guide provides an in-depth technical analysis of the structural characterization of a promising antifungal candidate, 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a rationale behind the analytical methodologies. We will explore the causality of experimental choices and present a self-validating system of protocols and data interpretation, grounded in established scientific principles.

Molecular Structure and Rationale for Analysis

The target molecule, this compound, combines a flexible seven-membered cycloheptanone ring with the rigid, aromatic 1,2,4-triazole heterocycle. This combination presents a unique analytical challenge in unequivocally determining its structure and stereochemistry. NMR spectroscopy is indispensable for mapping the proton and carbon framework and establishing connectivity, while mass spectrometry provides precise molecular weight determination and insights into the molecule's fragmentation patterns, further confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC, are employed for a comprehensive structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with limited solubility or to observe exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for the complex methylene region of the cycloheptanone ring.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cycloheptanone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the triazole moiety to the cycloheptanone ring.

-

Data Interpretation and Expected Spectral Features

The expected NMR data is summarized in the tables below, followed by a detailed interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.8 - 3.0 | m | - |

| H-3, H-7 | 1.5 - 1.9 | m | - |

| H-4, H-5, H-6 | 1.2 - 1.6 | m | - |

| -CH₂- (linker) | 4.2 - 4.5 | dd | ~14, ~6 |

| 4.0 - 4.3 | dd | ~14, ~8 | |

| Triazole H-3' | 8.0 - 8.2 | s | - |

| Triazole H-5' | 8.3 - 8.5 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 210 - 215 |

| C-2 | 50 - 55 |

| C-3, C-7 | 28 - 32 |

| C-4, C-5, C-6 | 24 - 28 |

| -CH₂- (linker) | 55 - 60 |

| Triazole C-3' | 150 - 155 |

| Triazole C-5' | 145 - 150 |

-

Cycloheptanone Ring Protons: The protons on the cycloheptanone ring will appear as a series of complex multiplets in the aliphatic region (1.2-3.0 ppm).[5] The proton at C-2, being adjacent to the carbonyl group and the triazolylmethyl substituent, is expected to be the most downfield of the ring protons.

-

Methylene Linker Protons: The two protons of the methylene bridge connecting the triazole and cycloheptanone moieties are diastereotopic and will appear as a pair of doublets of doublets (an ABX system) due to geminal coupling to each other and vicinal coupling to the proton at C-2.

-

Triazole Protons: The two protons of the 1,2,4-triazole ring are expected to appear as sharp singlets in the aromatic region (8.0-8.5 ppm).[6][7] Their distinct chemical shifts are due to the different electronic environments of C-3' and C-5'.

-

Carbonyl Carbon: The carbonyl carbon of the cycloheptanone ring will have a characteristic chemical shift in the downfield region of the ¹³C NMR spectrum (210-215 ppm).[8][9][10]

-

Triazole Carbons: The carbons of the triazole ring will appear at approximately 145-155 ppm.[11][12]

Visualization of NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation and obtain structural information, perform a product ion scan on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Expected Fragmentation Patterns

The molecular formula of this compound is C₁₀H₁₅N₃O, with a monoisotopic mass of 193.1215 g/mol .

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 194.1293 |

| [M+Na]⁺ | 216.1113 |

The fragmentation of the 1,2,4-triazole ring is a key diagnostic tool in mass spectrometry.[13] Common fragmentation pathways for 1,2,4-triazole derivatives include the loss of neutral molecules such as N₂ and HCN.[13][14]

Key Predicted Fragmentation Pathways:

-

Loss of the triazole ring: A prominent fragmentation pathway would involve the cleavage of the bond between the methylene linker and the cycloheptanone ring, leading to a fragment corresponding to the protonated triazole-methylene moiety or the cycloheptanone ring.

-

Cleavage within the cycloheptanone ring: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[15]

-

Loss of small neutral molecules from the triazole ring: As seen in other triazole compounds, the loss of N₂ (28 Da) or HCN (27 Da) from the protonated molecular ion or subsequent fragment ions can be expected.[13]

Visualization of Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

Conclusion

The structural elucidation of this compound is effectively achieved through the complementary use of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity and framework of the molecule, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. The methodologies and expected data presented in this guide provide a robust framework for the characterization of this and similar novel triazole-based compounds, ensuring scientific integrity and accelerating the drug discovery process.

References

- 1. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Cycloheptanone(502-42-1) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

An In-Depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the compound's IUPAC nomenclature and structure, outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and discusses its potential therapeutic applications based on the well-established bioactivity of its constituent pharmacophores.

Compound Identification and Structure

IUPAC Name: this compound

Chemical Formula: C₁₀H₁₅N₃O

Molecular Weight: 193.25 g/mol

CAS Number: 313276-51-6[1]

The structure of this compound consists of a cycloheptanone ring substituted at the alpha-position with a methyl group, which in turn is linked to a 1H-1,2,4-triazole ring via a nitrogen atom.

Visualizing the Core Structure

To fully appreciate the molecular architecture, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A highly plausible and efficient method for the synthesis of this compound involves a two-step process: the alpha-bromination of cycloheptanone followed by nucleophilic substitution with 1H-1,2,4-triazole. This approach is predicated on well-established and reliable reactions in organic synthesis.

Step 1: Synthesis of 2-Bromocycloheptanone

The initial step is the selective bromination of cycloheptanone at the alpha-position. This can be achieved using a variety of brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice, often with a radical initiator like benzoyl peroxide or AIBN, or under acidic conditions.

Protocol:

-

To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., a few drops of HBr).

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromocycloheptanone, which can be purified by vacuum distillation.

Step 2: N-Alkylation of 1H-1,2,4-Triazole

The second step involves the N-alkylation of 1H-1,2,4-triazole with the synthesized 2-bromocycloheptanone. This is a nucleophilic substitution reaction where the triazole anion attacks the carbon bearing the bromine atom. The use of a suitable base is crucial for the deprotonation of the triazole.

Protocol:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 eq) at room temperature.

-

Stir the mixture for a short period to allow for the formation of the triazole anion.

-

Slowly add a solution of 2-bromocycloheptanone (1.0 eq) in the same solvent to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction, with progress monitored by TLC.

-

Once the reaction is complete, the mixture is quenched with water and extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

References

The Emerging Therapeutic Potential of Triazole-Cycloheptanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry has consistently yielded novel molecular entities with significant therapeutic promise. This technical guide delves into the largely unexplored chemical space of triazole-cycloheptanone derivatives. While the individual contributions of the triazole moiety and the cycloheptanone ring to bioactivity are well-documented, their synergistic potential as hybrid molecules remains a nascent field of investigation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds. We will explore rational design strategies, propose detailed synthetic protocols, and outline robust methodologies for assessing their potential anticancer, antimicrobial, and anti-inflammatory activities. This guide is intended to serve as a foundational resource to catalyze further research and development in this promising area of drug discovery.

Introduction: The Rationale for Hybridization

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous clinically successful drugs, renowned for its diverse pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its metabolic stability and ability to engage in crucial hydrogen bonding interactions as both a donor and acceptor make it a highly sought-after pharmacophore.[2] On the other hand, the cycloheptanone moiety, a seven-membered carbocycle, offers a unique three-dimensional scaffold that can effectively probe the binding pockets of biological targets. Its conformational flexibility and lipophilic nature can significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.

The strategic fusion of these two pharmacophores into a single molecular entity presents a compelling opportunity for the discovery of novel therapeutic agents. The cycloheptanone ring can serve as a non-aromatic bioisosteric replacement for commonly used phenyl rings, potentially improving physicochemical properties such as solubility and metabolic stability.[3][4] This guide will focus on the design and evaluation of spiro-triazole-cycloheptanone derivatives, a class of compounds with a unique three-dimensional orientation that may lead to enhanced target selectivity and potency.

Proposed Synthetic Pathway: Spiro-Triazole-Cycloheptanone Derivatives

The synthesis of spiro-1,2,4-triazole derivatives from cyclic ketones and amidrazones is a well-established and versatile method.[5] We propose a similar strategy for the synthesis of a library of spiro-triazole-cycloheptanone derivatives. The general synthetic scheme is outlined below.

Caption: Proposed synthesis of spiro-triazole-cycloheptanones.

Detailed Experimental Protocol: Synthesis of a Representative Spiro-Triazole-Cycloheptanone Derivative (3a)

This protocol describes the synthesis of a hypothetical derivative, 3-Aryl-1,2,4-triazaspiro[4.6]undec-2-ene, as a representative example.

Materials:

-

Appropriate amidrazone (e.g., benzamidrazone) (10 mmol)

-

Cycloheptanone (20 mmol)

-

p-Toluene sulfonic acid (catalytic amount, ~0.1 g)

-

Dioxane (50 mL)

-

Methanol or Ethanol for trituration and recrystallization

Procedure:

-

To a stirred solution of the appropriate amidrazone (10 mmol) and cycloheptanone (20 mmol) in dioxane (50 mL), add a catalytic amount of p-toluene sulfonic acid.

-

Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the excess solvent under reduced pressure.

-

Triturate the residue with methanol or ethanol.

-

Collect the resulting crude solid product by filtration.

-

Recrystallize the solid from ethanol to yield the purified spiro-triazole-cycloheptanone derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), as well as elemental analysis.

Potential Biological Activities and Evaluation Protocols

Based on the known biological activities of triazole derivatives, the newly synthesized spiro-triazole-cycloheptanone compounds are expected to exhibit potential anticancer, antimicrobial, and anti-inflammatory properties. The following sections outline the proposed experimental workflows for evaluating these activities.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The cytotoxic potential of the synthesized compounds will be evaluated using the MTT assay.

Caption: Workflow for MTT Assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Spiro-triazole-cycloheptanone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Activity

Triazole derivatives are well-known for their broad-spectrum antimicrobial activity.[7][8] The synthesized compounds will be screened for their antibacterial and antifungal properties using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spiro-triazole-cycloheptanone derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in 96-well plates.

-

Prepare a standardized microbial inoculum and add it to each well.

-

Include positive (microbes without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9][10] The synthesized compounds will be evaluated for their in vitro anti-inflammatory activity by assessing their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Spiro-triazole-cycloheptanone derivatives (dissolved in DMSO)

-

Reference COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

Microplate reader

Procedure:

-

Perform the assay according to the manufacturer's instructions of the colorimetric COX inhibitor screening kit.

-

Briefly, incubate the COX enzymes with the test compounds or reference inhibitors for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin H2 (PGH2), which is subsequently converted to a colored product.

-

Read the absorbance at the specified wavelength.

-

Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The quantitative data obtained from the biological assays should be systematically organized in tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of Spiro-Triazole-Cycloheptanone Derivatives (IC₅₀ in µM)

| Compound | R-group on Triazole | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |

| 3a | Phenyl | 12.5 | 15.2 | 18.9 |

| 3b | 4-Chlorophenyl | 8.7 | 10.1 | 11.5 |

| 3c | 4-Methoxyphenyl | 15.8 | 19.3 | 22.4 |

| 3d | 2-Naphthyl | 9.2 | 11.8 | 14.3 |

| Doxorubicin | - | 0.8 | 1.1 | 0.9 |

Table 2: Hypothetical Antimicrobial Activity of Spiro-Triazole-Cycloheptanone Derivatives (MIC in µg/mL)

| Compound | R-group on Triazole | S. aureus | E. coli | C. albicans | A. niger |

| 3a | Phenyl | 16 | 32 | 32 | 64 |

| 3b | 4-Chlorophenyl | 8 | 16 | 16 | 32 |

| 3c | 4-Methoxyphenyl | 32 | 64 | 64 | >64 |

| 3d | 2-Naphthyl | 8 | 16 | 16 | 32 |

| Ciprofloxacin | - | 1 | 0.5 | - | - |

| Fluconazole | - | - | - | 2 | 8 |

Table 3: Hypothetical Anti-inflammatory Activity of Spiro-Triazole-Cycloheptanone Derivatives (IC₅₀ in µM)

| Compound | R-group on Triazole | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |

| 3a | Phenyl | 25.4 | 10.2 | 2.49 |

| 3b | 4-Chlorophenyl | 18.9 | 5.8 | 3.26 |

| 3c | 4-Methoxyphenyl | 30.1 | 15.7 | 1.92 |

| 3d | 2-Naphthyl | 20.5 | 7.3 | 2.81 |

| Indomethacin | - | 0.1 | 1.5 | 0.07 |

| Celecoxib | - | 15.2 | 0.05 | 304 |

Conclusion and Future Directions

This technical guide provides a foundational framework for the exploration of novel spiro-triazole-cycloheptanone derivatives as potential therapeutic agents. The proposed synthetic route is based on established chemical principles, and the outlined biological evaluation protocols are standard methodologies in drug discovery. The hypothetical data presented in the tables serve as a conceptual starting point for structure-activity relationship studies.

Future research should focus on the synthesis of a diverse library of these hybrid molecules with various substitutions on both the triazole and cycloheptanone rings. In-depth mechanistic studies should be conducted for the most promising lead compounds to elucidate their mode of action. Furthermore, in vivo efficacy and toxicity studies will be crucial for advancing these compounds towards clinical development. The exploration of triazole-cycloheptanone derivatives represents a promising, yet underexplored, avenue in the quest for novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. sorensen.princeton.edu [sorensen.princeton.edu]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]

- 7. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 8. rsc.org [rsc.org]

- 9. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

An In-Silico Technical Guide: Predicting the Molecular Targets of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Abstract

In modern drug discovery and chemical biology, the identification of a small molecule's biological targets is a critical yet resource-intensive step. This guide addresses this challenge by outlining a comprehensive in silico strategy to predict the protein targets of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, a compound for which public bioactivity data is scarce. By starting with a molecule of unknown function, we present a realistic, field-proven workflow for generating high-confidence, experimentally testable hypotheses. This document provides researchers, scientists, and drug development professionals with a robust framework that integrates ligand-based chemical similarity approaches and reverse pharmacophore mapping. We detail the theoretical underpinnings of each method, provide step-by-step protocols for execution using publicly available web servers, and explain how to synthesize the resulting data into a prioritized list of potential targets. The core philosophy of this guide is to build a self-validating system where consensus between mechanistically distinct computational methods enhances the predictive power and confidence of the generated hypotheses.

Introduction: The Uncharacterized Molecule Challenge

The journey from a chemical entity to a therapeutic agent or a characterized tool compound begins with a fundamental question: what does it do in a biological system? The compound this compound serves as our model for this common scenario. Its structure, featuring a cycloheptanone ring linked to a 1,2,4-triazole moiety, offers chemical novelty. The 1,2,4-triazole ring is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects[1][2][3][4]. This prevalence suggests that our query molecule has significant potential for biological interaction, yet without experimental data, its targets remain unknown.

Target identification is the cornerstone of rational drug development. It elucidates the mechanism of action, predicts potential therapeutic applications, and forewarns of off-target effects that could lead to toxicity[5]. Traditional experimental methods for target discovery are often costly and time-consuming. In silico target prediction, a discipline at the intersection of chemistry, biology, and computer science, offers a powerful alternative to rapidly generate hypotheses and prioritize experimental efforts[6][7]. This guide provides a practical, multi-pronged computational workflow to unravel the potential polypharmacology of this compound.

Methodological Pillars for Target Prediction

Our predictive strategy rests on two complementary pillars: ligand-based and structure-based approaches. The convergence of predictions from these distinct methodologies provides a higher degree of confidence than any single method alone.

The "Guilt-by-Association" Principle: Ligand-Based Prediction

This approach is founded on a central tenet of medicinal chemistry: structurally similar molecules tend to exhibit similar biological activities[8]. By comparing our query molecule to vast databases of compounds with known targets, we can infer its potential interaction partners.

Causality: This method works because protein binding pockets recognize specific physicochemical and stereochemical features of a ligand. Molecules that present a similar "face" (in terms of shape, charge distribution, and hydrogen bonding potential) are likely to be recognized by the same protein targets. Web servers like SwissTargetPrediction leverage this principle by combining 2D and 3D similarity metrics to compare a query molecule against a library of known bioactive ligands[9][10].

The "Lock-and-Key" Principle: Reverse Pharmacophore Mapping

While related to similarity, pharmacophore modeling offers a more abstract and focused view. A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition at a target's binding site[11][12][13].

Causality: Instead of comparing the entire molecule, this method identifies if the query molecule can spatially arrange its key features to match the "keyhole" of a known protein binding site. In a reverse mapping approach, the query molecule is screened against a large database of pre-computed pharmacophore models derived from thousands of known protein-ligand crystal structures[14]. A high fit score suggests the molecule can adopt a conformation to satisfy the interaction requirements of a specific protein target. The PharmMapper server is a powerful tool for this purpose, using a reverse pharmacophore matching algorithm to identify potential targets[14][15][16].

Caption: Conceptual overview of the dual-pillar prediction strategy.

Integrated Workflow for Target Prediction

This section provides a detailed, step-by-step methodology for predicting the targets of this compound.

Step 1: Compound Preparation & Representation

The initial step is to obtain a machine-readable representation of the query molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

Protocol:

-

Obtain Structure: The structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or found in chemical databases like PubChem[17][18].

-

Generate SMILES: Convert the structure to its SMILES string. For our compound, a valid SMILES string is: O=C1CCCC(Cn2cncn2)CC1.

-

Generate 3D Conformation: For pharmacophore mapping, a 3D structure is required. This can be generated from the SMILES string using tools like Open Babel or integrated functions within web servers. The output is typically a .mol2 or .sdf file.

Step 2: Ligand-Based Target Prediction via SwissTargetPrediction

This protocol utilizes the SwissTargetPrediction web server, which predicts targets based on a combination of 2D and 3D similarity to known ligands[9][10].

Experimental Protocol:

-

Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website (see References for URL)[19].

-

Input Molecule: Paste the SMILES string (O=C1CCCC(Cn2cncn2)CC1) into the query box. The server will automatically render a 2D image of the structure for verification.

-

Select Organism: Choose the organism of interest. For drug discovery purposes, "Homo sapiens" is the most common selection.

-

Execute Prediction: Click the "Predict targets" button.

-

Analyze Results: The output page will display a list of predicted macromolecular targets, ranked by probability. The results are also grouped by target class (e.g., Kinases, Proteases, Cytochrome P450). Pay close attention to the "Probability" score and the "Known actives" count, as a higher number of similar known actives strengthens the prediction.

Step 3: Reverse Pharmacophore Mapping via PharmMapper

This protocol uses the PharmMapper server to screen the 3D structure of our compound against a comprehensive database of target pharmacophore models[14][20].

Experimental Protocol:

-

Navigate to the Server: Access the PharmMapper web server (see References for URL)[16].

-

Input Molecule: Upload the 3D structure file (.mol2 or .sdf) of the query molecule generated in Step 1.

-

Select Database: Choose the pharmacophore database to screen against. The "Druggable Pharmacophore Models" set is often the most relevant for drug discovery.

-

Submit Job: Submit the query. The server will calculate the fit of the molecule to thousands of pharmacophore models. This process may take several hours.

-

Analyze Results: The results are presented as a ranked list of targets based on the "Fit Score." A higher fit score indicates a better geometric and feature-match between the query molecule and the target's binding site pharmacophore. The output also provides aligned 3D poses for visual inspection.

Caption: A step-by-step workflow for integrated target prediction.

Data Consolidation and Hypothesis Generation

The strength of this dual-pronged approach lies in the synthesis of its outputs. A target that appears in the top results from both SwissTargetPrediction (similarity-based) and PharmMapper (pharmacophore-based) is a high-confidence candidate.

Protocol:

-

Collate Data: Create a master table summarizing the top-ranked targets from both platforms.

-

Identify Overlap: Identify targets that are predicted by both methods. These are your primary hypotheses.

-

Analyze Target Classes: Look for enrichment in specific protein families. For instance, the 1,2,4-triazole moiety is a known nitrogen-based ligand for heme iron, often leading to interactions with Cytochrome P450 (CYP) enzymes. A prediction of multiple CYP isoforms would be mechanistically plausible.

-

Literature Review: For the top consensus targets, perform a brief literature search to understand their biological role and relevance to potential disease areas.

Illustrative Data Presentation

The following table presents a hypothetical but plausible set of results for our query molecule, demonstrating how data from different platforms can be consolidated.

| Rank | SwissTargetPrediction | Probability | PharmMapper Prediction | Normalized Fit Score | Consensus Target? |

| 1 | Cytochrome P450 19A1 (Aromatase) | 0.65 | Cytochrome P450 19A1 (Aromatase) | 0.88 | Yes |

| 2 | Lanosterol 14-alpha demethylase | 0.58 | Lanosterol 14-alpha demethylase | 0.85 | Yes |

| 3 | Prostaglandin G/H synthase 2 (COX-2) | 0.41 | Carbonic anhydrase II | 0.79 | No |

| 4 | Carbonic anhydrase II | 0.35 | Cannabinoid receptor 1 (CB1) | 0.76 | No |

| 5 | Cytochrome P450 3A4 | 0.32 | Cytochrome P450 3A4 | 0.75 | Yes |

Table 1: Hypothetical consolidated results from in silico prediction tools. The consensus targets (highlighted) represent the highest confidence hypotheses for experimental follow-up.

From this illustrative data, Aromatase and Lanosterol 14-alpha demethylase emerge as top-tier hypotheses, as their prediction is supported by two mechanistically different algorithms. This consensus is the cornerstone of a self-validating computational workflow.

Caption: Biological context for a top hypothetical target, Aromatase.

Conclusion and Forward Look

This guide has detailed a robust, multi-method in silico workflow for the de-orphanization of a novel chemical entity, this compound. By integrating ligand-based similarity and reverse pharmacophore mapping, we can generate a prioritized list of high-confidence target hypotheses in a fraction of the time and cost required for extensive experimental screening. The causality-driven selection of these complementary methods ensures a more comprehensive and reliable prediction.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [sonar.ch]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach | Semantic Scholar [semanticscholar.org]

- 16. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 17. PubChem - Wikipedia [en.wikipedia.org]

- 18. catalog.data.gov [catalog.data.gov]

- 19. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 20. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2,4-Triazole Containing Cycloheptanones for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synthesis, chemical properties, and potential biological significance of a unique class of hybrid molecules: 1,2,4-triazole containing cycloheptanones. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore found in a wide array of therapeutic agents, including potent antifungal, anticancer, antiviral, and antibacterial drugs.[1][2] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1]

The cycloheptanone moiety, a seven-membered carbocyclic ring, offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical properties and biological activity of a molecule.[3] Its conformational flexibility allows for optimal interaction with biological targets, and its role as a precursor in the synthesis of various pharmaceuticals is well-documented.[3][4] The fusion or linkage of these two distinct chemical entities presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced or unique pharmacological profiles.

This technical guide provides a comprehensive literature review on the synthesis and potential applications of 1,2,4-triazole containing cycloheptanones, aimed at researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, discuss the underlying chemical principles, and present the biological context that makes this class of compounds a promising area for further investigation.

I. The Building Blocks: A Closer Look at 1,2,4-Triazoles and Cycloheptanones

The 1,2,4-Triazole Nucleus: A Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry due to its versatile biological activities.[1] This heterocycle is present in numerous marketed drugs, demonstrating its clinical significance.[5][6]

Key Biological Activities of 1,2,4-Triazole Derivatives:

-

Antifungal: Triazole-based drugs like fluconazole and itraconazole are frontline treatments for systemic fungal infections. Their mechanism of action involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

-

Anticancer: Aromatase inhibitors such as letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[1]

-

Antiviral: Ribavirin, a broad-spectrum antiviral agent, features a 1,2,4-triazole ring and is used to treat various viral infections.[1]

-

Antibacterial and Other Activities: Numerous studies have reported the antibacterial, anti-inflammatory, analgesic, and anticonvulsant properties of 1,2,4-triazole derivatives.[7][8][9]

The physicochemical properties of the 1,2,4-triazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and dipole-dipole interactions, contribute to its success as a pharmacophore.[10]

The Cycloheptanone Ring: A Versatile Scaffold for Drug Design

Cycloheptanone, also known as suberone, is a seven-membered cyclic ketone that serves as a valuable precursor in organic synthesis.[4][11] While not as commonly found in drug structures as five- or six-membered rings, its unique conformational properties make it an attractive scaffold for medicinal chemists.

Key Features and Applications of Cycloheptanone:

-

Synthetic Precursor: Cycloheptanone is a key intermediate in the synthesis of various pharmaceuticals, including the vasodilator bencyclane.[3][4] It can be converted to other important building blocks like cycloheptanol and cycloheptylamine through oxidation and reductive amination, respectively.[12]

-

Conformational Flexibility: The seven-membered ring of cycloheptanone possesses greater conformational flexibility compared to smaller rings. This can allow for a more precise orientation of substituents to interact with the binding pockets of biological targets.

-

Modulation of Physicochemical Properties: The incorporation of a cycloheptanone ring can influence a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.

The first synthesis of tropinone, a precursor to atropine, utilized cycloheptanone as a starting material, highlighting its historical importance in alkaloid synthesis.[13]

II. Synthetic Strategies for 1,2,4-Triazole Containing Cycloheptanones

The synthesis of molecules containing both a 1,2,4-triazole and a cycloheptanone moiety can be approached through several synthetic routes. These strategies generally involve either the formation of the triazole ring from a cycloheptanone-containing precursor or the coupling of a pre-formed triazole with a cycloheptanone derivative.

General Synthetic Approaches for 1,2,4-Triazoles

A variety of methods have been developed for the synthesis of the 1,2,4-triazole ring.[5][10][14] Common strategies that could be adapted for the synthesis of cycloheptanone-containing triazoles include:

-

From Hydrazines and Their Derivatives: The reaction of hydrazines or hydrazides with various reagents is a fundamental approach to constructing the 1,2,4-triazole ring.[14]

-

Einhorn-Brunner and Pellizzari Reactions: These are classic named reactions for the synthesis of 1,2,4-triazoles.[10]

-

Modern Catalytic Methods: Copper-catalyzed and other metal-catalyzed reactions have emerged as efficient methods for the synthesis of substituted 1,2,4-triazoles under mild conditions.[5]

Fused Bicyclic[1][5][15]-Triazoles

Recent advancements have focused on the synthesis of fused bicyclic[1][5][15]-triazoles, which can include seven-membered rings. A modular three-step procedure has been reported that combines carboxylic acids with acyl hydrazines, with tolerance for 5-, 6-, and 7-membered fused rings.[15] This approach offers a convergent and easily diversifiable route to these scaffolds, which are of significant interest in medicinal chemistry.[15]

Potential Synthetic Workflow

A plausible synthetic pathway to a 1,2,4-triazole containing cycloheptanone could involve the following conceptual steps:

Caption: A conceptual synthetic workflow for 1,2,4-triazole containing cycloheptanones.

Detailed Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of Cycloheptanone Hydrazone

-

To a solution of cycloheptanone (1.0 eq) in ethanol, add a solution of a suitable hydrazine derivative (e.g., thiosemicarbazide, 1.1 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the cycloheptanone hydrazone.

Step 2: Oxidative Cyclization to form the 1,2,4-Triazole Ring

-

Dissolve the cycloheptanone hydrazone (1.0 eq) in a suitable solvent (e.g., ethanol or dimethylformamide).

-

Add an oxidizing agent (e.g., ferric chloride, iodine, or hydrogen peroxide) portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 1,2,4-triazole containing cycloheptanone.

III. Biological Potential and Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole containing cycloheptanones is an area ripe for exploration. Based on the known activities of the individual moieties, these hybrid molecules could exhibit a range of pharmacological effects.

Potential Therapeutic Targets

-

Antifungal: The presence of the 1,2,4-triazole ring suggests potential antifungal activity through the inhibition of fungal CYP51.

-

Anticancer: These compounds could be investigated as potential anticancer agents, targeting enzymes like aromatase or other cancer-related pathways.

-

Antimicrobial: The combination of the triazole and a lipophilic cycloheptanone scaffold may lead to compounds with broad-spectrum antimicrobial activity.

Structure-Activity Relationship (SAR) Considerations

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[16][17] For 1,2,4-triazole containing cycloheptanones, the following structural modifications could be explored to optimize activity:

-

Substitution on the Triazole Ring: Introducing different substituents at the various positions of the triazole ring can significantly impact biological activity.

-

Substitution on the Cycloheptanone Ring: The addition of functional groups to the cycloheptanone ring can alter the molecule's steric and electronic properties, influencing its interaction with biological targets.

-

Linker between the Two Moieties: If the triazole and cycloheptanone rings are not directly fused, the nature and length of the linker can be varied to optimize the spatial arrangement of the two pharmacophores.

Caption: A diagram illustrating the structure-activity relationship (SAR) considerations.

Data Summary Table

| Compound Class | Key Structural Features | Reported Biological Activities | Reference |

| 1,2,4-Triazole Derivatives | 5-membered ring with 3 N atoms | Antifungal, Anticancer, Antiviral, Antibacterial | [1],[2] |

| Cycloheptanone Derivatives | 7-membered carbocyclic ring | Precursor for pharmaceuticals | [4],[3] |

| Fused Bicyclic[1][5][15]-Triazoles | Triazole fused with a carbocycle | Medicinally relevant scaffolds | [15] |

IV. Future Directions and Conclusion

The exploration of 1,2,4-triazole containing cycloheptanones represents a promising frontier in medicinal chemistry. The combination of a proven pharmacophore with a versatile carbocyclic scaffold offers a wealth of opportunities for the design and synthesis of novel therapeutic agents.

Future research in this area should focus on:

-

Development of Efficient and Versatile Synthetic Methodologies: The creation of robust synthetic routes that allow for the facile diversification of the core structure is crucial for comprehensive SAR studies.

-

Systematic Biological Evaluation: A thorough investigation of the biological activities of these compounds against a wide range of targets is necessary to uncover their full therapeutic potential.

-

Computational Modeling and In Silico Studies: The use of computational tools can aid in the rational design of new derivatives with improved activity and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Cycloheptanone - Wikipedia [en.wikipedia.org]

- 5. isres.org [isres.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. chemmethod.com [chemmethod.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Tropinone - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure activity relationship [pharfac.mans.edu.eg]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring the pharmacologically significant 1,2,4-triazole moiety. Identified by its CAS Number 313276-51-6, this molecule holds potential as a valuable building block in the development of novel therapeutic and agrochemical agents.[1][2] This document delineates its physicochemical properties, proposes a robust and mechanistically sound synthetic pathway, and explores its anticipated biological activities, with a primary focus on its potential as an antifungal agent. The narrative is grounded in established chemical principles and supported by authoritative references, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal and agricultural chemistry.[3][4] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, have led to its incorporation into a wide array of successful commercial products.[5]

In medicine, this scaffold is the cornerstone of numerous blockbuster drugs, from the antifungal agents fluconazole and itraconazole to the anticancer drug letrozole and the antiviral ribavirin.[3][4][5] In agriculture, triazole derivatives are among the most widely used fungicides, protecting staple crops like cereals and grapes from pathogenic fungi.[6][7] The enduring success of this motif stems from its well-understood mechanism of action, primarily the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][8]

This guide focuses on this compound, a molecule that combines the potent 1,2,4-triazole pharmacophore with a seven-membered cycloheptanone ring. This structure presents an intriguing candidate for screening libraries and further chemical modification in the pursuit of next-generation bioactive compounds.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 313276-51-6 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O | [2][9] |

| Molecular Weight | 193.25 g/mol | [10] |

| Physical Form | Solid | |

| Purity | ≥95% | [2] |

| LogP | 0.99 | [2] |

| Rotatable Bonds | 2 | [2] |

| InChI Key | OKZHFCHBRPGRHD-UHFFFAOYSA-N | [9] |

Proposed Synthesis and Mechanistic Rationale

Causality of Experimental Choices: This synthetic strategy is chosen for its reliability and high functional group tolerance. The initial α-bromination of a ketone is a classic and well-understood transformation that selectively activates the position adjacent to the carbonyl for subsequent nucleophilic attack. The use of the sodium salt of 1,2,4-triazole ensures a potent nucleophile for an efficient Sɴ2 displacement of the bromide, a good leaving group, to form the target C-N bond.

Caption: Proposed two-step synthesis of the target compound.

Exemplary Synthesis Protocol

The following protocol is a self-validating system, where successful isolation and characterization of the intermediate (2-bromocycloheptanone) before proceeding provides a critical checkpoint for the overall success of the synthesis.

Part A: Synthesis of 2-Bromocycloheptanone (Intermediate)

-

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add cycloheptanone (1 eq.) and glacial acetic acid (as solvent).

-

Bromination: While stirring, add a solution of bromine (1 eq.) in acetic acid dropwise from the dropping funnel. Maintain the reaction temperature below 30°C using an ice bath. The disappearance of the bromine color indicates consumption.

-

Workup: After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture into a beaker of ice-water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromocycloheptanone can be purified by vacuum distillation. Characterization via ¹H NMR and GC-MS is recommended to confirm structure and purity before proceeding.

Part B: Synthesis of this compound (Final Product)

-

Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of 1H-1,2,4-triazole (1.1 eq.) in DMF dropwise. Stir until hydrogen evolution ceases, indicating the formation of sodium 1,2,4-triazolide.

-

Coupling Reaction: Add a solution of 2-bromocycloheptanone (1 eq., from Part A) in anhydrous DMF to the triazolide solution. Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure solid product. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Postulated Biological Activity and Mechanism of Action

The structural centerpiece of the target molecule is the 1,2,4-triazole ring, which is strongly indicative of its potential biological activity.

Primary Hypothesis: Antifungal Activity

The vast majority of triazole-based compounds in clinical and agricultural use are potent antifungal agents.[6][7] They are particularly effective against a broad spectrum of yeasts and molds.[11] Therefore, the primary and most logical hypothesis is that this compound will exhibit antifungal properties.

Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[3] They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[8]

The mechanism proceeds as follows:

-

Enzyme Binding: The N4 nitrogen atom of the triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme.

-

Inhibition: This binding event prevents the natural substrate, lanosterol, from accessing the active site.

-

Pathway Disruption: The demethylation of lanosterol is halted, blocking the entire downstream pathway for ergosterol production.

-

Cellular Consequence: The depletion of ergosterol and the concurrent buildup of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, leading to growth inhibition (fungistatic) or cell death (fungicidal).

References

- 1. 313276-51-6|2-((1H-1,2,4-Triazol-1-yl)methyl)cycloheptanone|BLD Pharm [bldpharm.com]

- 2. Hit2Lead | this compound | CAS# 313276-51-6 | MFCD00600399 | BB-3002350 [hit2lead.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Azole Use in Agriculture, Horticulture, and Wood Preservation – Is It Indispensable? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 313276-51-6 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical stability of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

An In-depth Technical Guide to the Physical and Chemical Stability of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of this compound, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles of stability testing for triazole-containing compounds and active pharmaceutical ingredients (APIs). It outlines a systematic approach, from understanding the molecule's intrinsic properties to establishing a robust stability-indicating analytical method. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for forced degradation studies and chromatographic analysis.

Introduction: The Significance of Stability Profiling

The stability of a chemical compound is a critical determinant of its quality, safety, and efficacy in any application. For a molecule like this compound, which incorporates both a cycloheptanone and a 1,2,4-triazole moiety, a thorough understanding of its degradation pathways is paramount. The 1,2,4-triazole ring is a common feature in many antifungal agents, and its stability can be influenced by environmental factors such as pH, temperature, and light.[1][2][3]

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7][8] These studies are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[4][9][10] The primary objectives of such studies are to:

-

Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[10]

This guide will provide a detailed roadmap for conducting these critical assessments for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is the first step in designing a stability study.

| Property | Value | Source |

| CAS Number | 313276-51-6 | [13] |

| Molecular Formula | C10H15N3O | [14] |

| Molecular Weight | 193.25 g/mol | [14] |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

The structure of this compound, with its ketone functional group and the triazole ring, suggests potential sites for chemical degradation. The ketone is susceptible to reactions such as oxidation and reduction, while the triazole ring, although generally stable, can undergo degradation under harsh conditions.[11][15][16]

Proposed Synthesis and Potential Impurities

Caption: Proposed synthesis of this compound.

Potential Impurities:

-

Starting Materials: Unreacted cycloheptanone and 1H-1,2,4-triazole.

-

Intermediates: Residual 2-bromocycloheptanone.

-

By-products: Di-substituted products or products of side reactions.

Forced Degradation Study Protocol

A comprehensive forced degradation study should expose the compound to a range of stress conditions to explore all likely degradation pathways.[4][9] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without complete degradation of the parent compound.[5][9]

Experimental Workflow

Caption: Workflow for the forced degradation study.

Detailed Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation | Solid State & Solution | 80°C | 7 days |

| Photolytic Degradation | Solid State & Solution | Room Temperature | ICH Q1B conditions (UV & Vis light)[9] |

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM).[10] This method must be able to separate the parent compound from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice, often coupled with Mass Spectrometry (LC-MS) for the identification of unknown degradants.[17][18][19]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and degradation products. |

| Gradient | Start with a low percentage of B, ramp up to elute all components, then re-equilibrate. | To resolve compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| UV Detection | 220 nm | Based on the UV absorbance of the triazole ring. |

Mass Spectrometry for Degradant Identification

LC-MS/MS is an invaluable tool for the structural elucidation of degradation products. By comparing the mass spectra of the peaks in the chromatograms of the stressed samples with that of the parent compound, potential degradation pathways can be proposed.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for this compound.

-

Hydrolytic Cleavage: Under acidic or basic conditions, the C-N bond between the cycloheptanone ring and the triazole moiety could be susceptible to cleavage, yielding 2-(hydroxymethyl)cycloheptanone and 1H-1,2,4-triazole.

-

Oxidation: The ketone group could undergo Baeyer-Villiger oxidation in the presence of hydrogen peroxide. The cycloheptanone ring itself could also be susceptible to oxidative cleavage. Studies on other triazoles have shown that oxidation of substituents on the triazole ring can also occur.[11]

Conclusion and Future Work

This technical guide has presented a comprehensive, albeit predictive, framework for assessing the physical and chemical stability of this compound. The successful execution of the described forced degradation studies and the development of a validated stability-indicating analytical method are critical first steps in the characterization of this compound.

Future work should focus on the isolation and definitive structural elucidation of the major degradation products using techniques such as preparative HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. Long-term and accelerated stability studies, as outlined in ICH guidelines, would then be necessary to establish a re-test period and recommend appropriate storage conditions.[6][7][20]

References

- 1. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Antifungal Agents with Azole Moieties [mdpi.com]

- 3. Critical Annotations to the Use of Azole Antifungals for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. 313276-51-6|2-((1H-1,2,4-Triazol-1-yl)methyl)cycloheptanone|BLD Pharm [bldpharm.com]

- 14. scbt.com [scbt.com]

- 15. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. benchchem.com [benchchem.com]

- 20. snscourseware.org [snscourseware.org]

Methodological & Application

Protocol for synthesizing 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

An Application Note and Protocol for the Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic ketone intermediate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust and reproducible method based on the Mannich reaction, a cornerstone of carbon-carbon bond formation. This guide goes beyond a simple list of steps, offering insights into the reaction mechanism, practical considerations for ensuring success, and detailed procedures for product validation.

Introduction: The Significance of α-Triazolyl Ketones

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antifungal, antiviral, and anticancer properties. The incorporation of this heterocycle into other molecular frameworks is a key strategy for the development of novel pharmaceuticals. The target molecule, this compound, is an α-aminomethyl ketone derivative. Such compounds are not only of interest for their potential biological activity but also serve as versatile synthetic intermediates.[1][2] The ketone functionality allows for a multitude of subsequent chemical transformations, making this compound a valuable building block for creating more complex molecular architectures.

The synthesis detailed herein utilizes the Mannich reaction, a classic three-component condensation involving an active hydrogen compound (cycloheptanone), formaldehyde, and an amine (1,2,4-triazole).[3][4] This approach provides a direct and atom-economical route to the desired product.

Underlying Chemistry: The Mannich Reaction Mechanism

The synthesis proceeds via an acid-catalyzed Mannich reaction. Understanding the mechanism is crucial for optimizing conditions and troubleshooting potential issues. The reaction can be dissected into two primary stages:

-

Formation of the Electrophile: 1,2,4-Triazole reacts with protonated formaldehyde to generate a reactive N-hydroxymethyl intermediate. Under acidic conditions, this intermediate readily loses a molecule of water to form a stabilized carbocation, specifically the N-acyliminium ion (often referred to as the Mannich reagent). 1,2,4-triazole acts as the nucleophile in this step.

-

Nucleophilic Attack by the Ketone: Cycloheptanone, in the presence of an acid catalyst, establishes an equilibrium with its enol tautomer. The electron-rich enol form then acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms the new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the β-amino ketone product, known as a Mannich base.[5]

A critical aspect of this synthesis is the regioselectivity of the initial reaction with 1,2,4-triazole. The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms (N1 and N4). The formation of the desired 1-substituted product is generally favored, and specific reaction conditions can be tuned to maximize this selectivity.[6][7]

Caption: Proposed Mechanism for the Mannich Reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cycloheptanone | Reagent, 99% | Sigma-Aldrich | |

| 1,2,4-Triazole | 98% | Sigma-Aldrich | |

| Paraformaldehyde | Reagent | Sigma-Aldrich | Source of formaldehyde. |

| Dioxane | Anhydrous | Sigma-Aldrich | Solvent. |

| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific | Catalyst. |

| Sodium Bicarbonate | Saturated Solution | Lab Prepared | For neutralization. |

| Magnesium Sulfate | Anhydrous | Fisher Scientific | For drying. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cycloheptanone (5.61 g, 50 mmol, 1.0 eq), 1,2,4-triazole (3.80 g, 55 mmol, 1.1 eq), and paraformaldehyde (1.65 g, 55 mmol, 1.1 eq).

-

Solvent Addition: Add 100 mL of dioxane to the flask. Stir the suspension to ensure the solids are well-dispersated.

-

Catalyst Addition: To the stirring suspension, add concentrated hydrochloric acid (0.5 mL) dropwise using a pipette. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 90-95 °C) using a heating mantle. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate/hexanes as the eluent.

-

Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Stir until gas evolution ceases.

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

-